N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-[2-hydroxy-3-(3-methylphenoxy)propyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FNO4S/c1-17-6-12-23(13-7-17)30(27,28)25(20-10-8-19(24)9-11-20)15-21(26)16-29-22-5-3-4-18(2)14-22/h3-14,21,26H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZXSRKXUXLWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(COC2=CC=CC(=C2)C)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the hydroxypropyl intermediate: This step could involve the reaction of an epoxide with a suitable nucleophile.
Introduction of the tolyloxy group: This step might involve a nucleophilic substitution reaction.
Coupling with 4-fluorophenyl and 4-methylbenzenesulfonamide groups: This could be achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Substitution reagents: Halogens, nitrating agents
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as enzyme inhibition or receptor binding.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Key Structural Features :
- 4-Methylbenzenesulfonamide backbone : Provides stability and facilitates hydrogen bonding via the sulfonyl group.
- 4-Fluorophenyl substituent : Enhances lipophilicity and may influence biological activity through electronic effects.
Synthetic routes for analogous compounds often involve nucleophilic substitutions, alkylation of amines, and cyclocondensation reactions, as seen in related sulfonamide derivatives . Characterization typically employs IR, NMR, and HRMS to confirm tautomeric forms and substituent positions .
Comparison with Structural Analogs
Substituent Variations and Physical Properties
The table below compares the target compound with structurally related sulfonamides, highlighting substituent effects on molecular weight, melting points, and spectral data.
Substituent Effects :
Tautomerism and Spectral Analysis
The target compound’s hydroxypropyl chain may adopt multiple conformations, akin to tautomerism observed in triazole-thione derivatives (e.g., compounds 7–9 in ). IR spectra of similar compounds show:
- νOH : ~3400 cm⁻¹ (broad, hydroxyl stretch).
- νC=S : ~1250 cm⁻¹ (if applicable, as in triazole-thiones) .
- νS=O : ~1150–1250 cm⁻¹ (sulfonamide backbone) .
For example, compound 4l lacks a hydroxyl group but exhibits νC=O at 1660 cm⁻¹, distinguishing it from the target compound.
Biological Activity
N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry and biological research. Its structural components include a fluorophenyl group, hydroxypropyl moiety, tolyloxy group, and a methylbenzenesulfonamide group, which contribute to its unique chemical properties.
Chemical Structure
- IUPAC Name : N-(4-fluorophenyl)-N-[2-hydroxy-3-(m-tolyloxy)propyl]-4-methylbenzenesulfonamide
- Molecular Formula : C23H24FNO4S
- CAS Number : 1040643-36-4
Synthesis
The synthesis of this compound typically involves several steps, including the formation of intermediates through nucleophilic substitution and amide bond formation. Key steps include:
- Formation of Hydroxypropyl Intermediate : Reaction of an epoxide with a suitable nucleophile.
- Introduction of Toloyloxy Group : Nucleophilic substitution reaction.
- Coupling with Fluorophenyl and Methylbenzenesulfonamide : Achieved through amide bond formation using coupling reagents like EDCI or DCC.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its interactions with biological targets.
The compound's mechanism of action involves binding to specific molecular targets such as enzymes and receptors. This binding modulates their activity, leading to various biological responses. The presence of the fluorine atom enhances its stability and lipophilicity, potentially increasing its binding affinity.
Biological Studies
- Antimicrobial Activity : Studies have indicated that sulfonamides exhibit antimicrobial properties by inhibiting bacterial folic acid synthesis. This compound's structure may enhance its efficacy against specific bacterial strains.
- Enzyme Inhibition : Research suggests that the compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers.
- Receptor Interaction : Preliminary studies indicate potential interactions with neurotransmitter receptors, suggesting possible applications in neuropharmacology.
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds reveals unique properties attributed to the fluorophenyl group:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide | Chlorine instead of Fluorine | Varies in enzyme inhibition |
| N-(4-bromophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide | Bromine instead of Fluorine | Different receptor binding profiles |
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry examined the efficacy of this compound against resistant bacterial strains. Results showed a significant reduction in bacterial growth compared to controls.
- Case Study 2 : In a pharmacological study, the compound was tested for its ability to modulate neurotransmitter levels in vitro. The findings indicated a promising profile for further development as a neuroactive agent.
- Case Study 3 : An investigation into the compound's effects on metabolic enzymes revealed potential applications in diabetes management by improving insulin sensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
